2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone
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Overview
Description
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone is a heterocyclic compound that features a benzofuro[3,2-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets, making it a valuable candidate for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone typically involves the aza-Wittig reaction. This reaction starts with the formation of iminophosphoranes, which are then reacted with n-butyl isocyanate at 40–50°C to produce carbodiimide intermediates. These intermediates are further reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) to yield the desired benzofuro[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions typically result in the replacement of a halogen atom with a nucleophile.
Scientific Research Applications
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid
- 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide
- 3-alkyl-2-amino(aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones
Uniqueness
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone stands out due to its unique benzofuro[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-14(12-6-2-1-3-7-12)10-23-18-17-16(19-11-20-18)13-8-4-5-9-15(13)22-17/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZPURRSSLFOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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